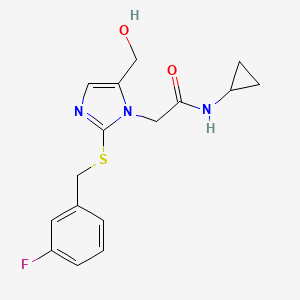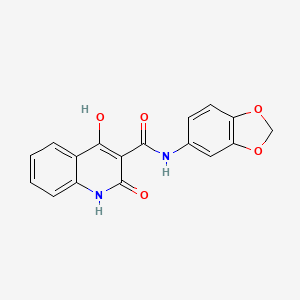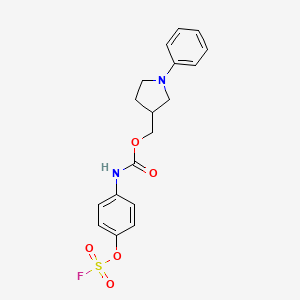
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide, also known as MPSP, is a synthetic compound that has been extensively studied for its potential pharmacological properties. MPSP belongs to the class of compounds known as piperidine derivatives, which have been shown to have a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects.
Scientific Research Applications
Phase II Clinical Trial for Advanced Malignancies
N-(4-(3-methoxypiperidin-1-yl)phenyl)-3-(4-(methylsulfonyl)phenyl)propanamide has been evaluated in a Phase II clinical trial for its efficacy in treating advanced malignancies, including various cancers such as breast, stomach, pancreas, nonsmall cell lung, small cell lung, colon, head, and neck area cancers, and melanoma. The drug was administered intravenously over 1–2 hours on specific days of a 35-day course, showing principal toxicities including leukopenia, marked phlebitis, and mild nausea and vomiting. The study observed limited responses among patients with breast cancer and nonsmall cell lung cancer (Sklarin et al., 1992).
Stereochemical and Electronic Interaction Studies
Further research into this compound and related compounds has explored their stereochemical and electronic interactions. Studies involving NMR spectra and X-ray diffraction analysis have shown the existence of diastereomers and various conformers, influenced by the solvent polarity and stabilized by intramolecular hydrogen bonds. This detailed stereochemical and electronic characterization aids in understanding the compound's behavior and potential for drug development (Olivato et al., 2008).
Polymorphism Control and Solution Structure Monitoring
Research has also focused on controlling polymorphism and monitoring solution structures of related compounds, highlighting the significance of these aspects in the solid formulation design and stability of pharmaceuticals. Studies have identified various polymorphs and elucidated their stability, solubility, and the influence of crystallization parameters, contributing to the development of more stable and effective drug formulations (Takeguchi et al., 2015).
Potential Analgesic Applications
The compound's derivatives have shown potential for analgesic and antitussive activities, with modifications to the phenyl group significantly enhancing these effects. This suggests possible therapeutic applications for pain and cough relief, broadening the compound's applicability in clinical settings (Oki et al., 1974).
Antifungal and Antibacterial Activities
Metabolites of this compound and its endophytic sources have been investigated for their antifungal and antibacterial properties. Research indicates significant inhibitory effects against specific bacterial strains and plant pathogens, suggesting its potential utility in treating infections and in agricultural applications to protect crops from fungal diseases (Xiao et al., 2014).
properties
IUPAC Name |
N-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-28-20-4-3-15-24(16-20)19-10-8-18(9-11-19)23-22(25)14-7-17-5-12-21(13-6-17)29(2,26)27/h5-6,8-13,20H,3-4,7,14-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUZCMPCKZWBLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N-isopropyl-N-methylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2782364.png)
![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)
![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)
![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)
![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)



![3-bromo-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2782376.png)

